Benzonitrile, 4-(butylpropylamino)-2-(trifluoromethyl)-

Androgen Receptor Modulation Structure-Activity Relationship (SAR) Chemical Biology

Benzonitrile, 4-(butylpropylamino)-2-(trifluoromethyl)- (CAS 821776-95-8) is a synthetic, small-molecule benzonitrile derivative with a molecular formula of C15H19F3N2 and a molecular weight of 284.32 g/mol. It features a trifluoromethyl (-CF₃) group at the 2-position and a butylpropylamino (-N(C₃H₇)(C₄H₉)) substituent at the 4-position of the aromatic ring.

Molecular Formula C15H19F3N2
Molecular Weight 284.32 g/mol
CAS No. 821776-95-8
Cat. No. B12543620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzonitrile, 4-(butylpropylamino)-2-(trifluoromethyl)-
CAS821776-95-8
Molecular FormulaC15H19F3N2
Molecular Weight284.32 g/mol
Structural Identifiers
SMILESCCCCN(CCC)C1=CC(=C(C=C1)C#N)C(F)(F)F
InChIInChI=1S/C15H19F3N2/c1-3-5-9-20(8-4-2)13-7-6-12(11-19)14(10-13)15(16,17)18/h6-7,10H,3-5,8-9H2,1-2H3
InChIKeyXHKWEJMFJOPULR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzonitrile, 4-(butylpropylamino)-2-(trifluoromethyl)-: Compound Identity and Baseline Characteristics


Benzonitrile, 4-(butylpropylamino)-2-(trifluoromethyl)- (CAS 821776-95-8) is a synthetic, small-molecule benzonitrile derivative with a molecular formula of C15H19F3N2 and a molecular weight of 284.32 g/mol . It features a trifluoromethyl (-CF₃) group at the 2-position and a butylpropylamino (-N(C₃H₇)(C₄H₉)) substituent at the 4-position of the aromatic ring. This structure places it within a broader class of 2-trifluoromethylbenzonitrile analogs, a chemical space explored for bioactive molecules, including non-steroidal androgen receptor modulators [1].

Procurement Risk: Why Benzonitrile, 4-(butylpropylamino)-2-(trifluoromethyl)- Cannot Be Assumed Interchangeable with Analogs


Generic substitution of this compound with a closely related analog is highly inadvisable due to the established sensitivity of biological activity to specific 4-position substitution patterns on the 2-trifluoromethylbenzonitrile scaffold. Research on this chemical class has demonstrated that altering the substituent at the 4-position—for example, moving from an aryl to a dialkylamino group or varying the alkyl chains—can drastically change or eliminate target potency and selectivity [1]. A compound with a tert-butyl or sec-butyl group at the same position would possess different steric and electronic properties compared to the n-butyl group in this molecule, likely leading to divergent pharmacokinetic and pharmacodynamic profiles. Consequently, performance data cannot be generalized across the series, making compound-specific validation a prerequisite for scientific selection [1].

Quantitative Differentiation Evidence for Benzonitrile, 4-(butylpropylamino)-2-(trifluoromethyl)-


Selectivity Profile Against Closest Alkyl-Amino Analogs

A direct head-to-head comparison of the target compound against its closest analogs (e.g., 4-[tert-butyl(propyl)amino]- or 4-[(1-methylpropyl)propylamino]-2-(trifluoromethyl)benzonitrile) in androgen receptor binding or cellular functional assays could not be sourced from primary literature or patents. The quantitative evidence required to assert superior, equivalent, or inferior target binding affinity (IC₅₀), cellular potency, or selectivity ratio does not appear to be publicly available for this specific molecule. The known SAR for the 4-aryl-2-trifluoromethylbenzonitrile class demonstrates that potency is acutely sensitive to the 4-position substituent, with IC₅₀ values varying by orders of magnitude based on minor structural modifications [1]. However, the specific quantitative position of the 4-(butylpropylamino) derivative within this landscape remains uncharacterized in the accessed data.

Androgen Receptor Modulation Structure-Activity Relationship (SAR) Chemical Biology

Potential Application Scenarios for Benzonitrile, 4-(butylpropylamino)-2-(trifluoromethyl)- Based on Structural Class


A Specialized Intermediate for Androgen Receptor Modulator Synthesis

Based on its structural class, this compound could serve as a key intermediate in the synthesis of novel 4-substituted-2-trifluoromethylbenzonitrile-based androgen receptor (AR) modulators [1]. Its specific dialkylamino substituent may impart unique physicochemical properties to the final drug candidates, making it a valuable reagent in a medicinal chemistry campaign focused on optimizing AR antagonist activity for dermatological applications, provided that the final product structure is protected by composition-of-matter patents.

A Probe Molecule for Investigating 4-Position Steric Effects in SAR Studies

The compound's n-butyl(propyl)amino group represents a specific steric and electronic profile compared to other alkyl variations. It can be used as a tool compound in structure-activity relationship (SAR) studies to systematically probe the effect of N-alkyl chain length and branching on the biological activity and selectivity of the 2-trifluoromethylbenzonitrile pharmacophore [1]. Its use is indicated where a linear butyl chain is specifically required to test a pharmacophoric hypothesis.

A Reference Standard in Analytical Method Development for Related Substances

Given the probable existence of closely related synthetic impurities or analogs (e.g., des-alkyl, branched-alkyl, or positional isomers) from its manufacturing process, this compound can be utilized as a reference standard in the development of high-performance liquid chromatography (HPLC) or mass spectrometry (MS) methods. Quantifying this specific molecule is critical for purity analysis and quality control of both its own batch release and potentially as an impurity marker in the synthesis of more complex final active pharmaceutical ingredients.

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